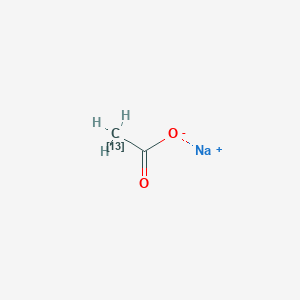

Sodium (2-13C) acetate

Description

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4O2.Na/c1-2(3)4;/h1H3,(H,3,4);/q;+1/p-1/i1+1; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMHLLURERBWHNL-YTBWXGASSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH3]C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3NaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

83.026 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13291-89-9 | |

| Record name | Acetic-2(13C) acid, sodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013291899 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Applications in Quantitative Metabolic Flux Analysis Mfa

Theoretical Framework of 13C-Metabolic Flux Analysis Utilizing Acetate (B1210297) Tracers

13C-Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of intracellular metabolic reactions. The core principle involves introducing a 13C-labeled substrate, such as Sodium (2-13C) acetate, into a biological system. As the cells metabolize the labeled acetate, the 13C isotope is incorporated into various downstream metabolites. The distribution of these heavy isotopes within the metabolic network is then measured, typically using techniques like gas chromatography-mass spectrometry (GC-MS) or nuclear magnetic resonance (NMR) spectroscopy. nih.govethernet.edu.et

The resulting labeling patterns, or mass isotopomer distributions, provide a detailed fingerprint of the active metabolic pathways. nih.gov By comparing these experimentally measured labeling patterns to those predicted by a computational model of the cell's metabolic network, researchers can estimate the intracellular fluxes that best explain the observed data. nih.govnih.gov The choice of the 13C-labeled substrate, known as a tracer, is critical for the precision of the flux estimations. researchgate.net this compound is particularly useful because acetate, in the form of acetyl-CoA, is a central metabolite that feeds into several key pathways. nih.govasm.org

Elucidation of Carbon Flux Distributions in Core Metabolic Pathways

This compound is extensively used to probe the activity of the Tricarboxylic Acid (TCA) cycle, a central hub of cellular respiration. When cells are fed [2-13C]acetate, the labeled carbon enters the TCA cycle as [2-13C]acetyl-CoA. The subsequent "scrambling" of the label as it cycles through the TCA intermediates, such as glutamate (B1630785) and glutamine, can be analyzed to determine the rate of the cycle. science.govresearchgate.netphysiology.org

This tracer also allows for the quantification of anaplerotic fluxes, which are reactions that replenish TCA cycle intermediates that have been withdrawn for biosynthesis. researchgate.netplos.orgnih.gov For example, in a study of Bacillus licheniformis, an increase in the anaplerotic flux from pyruvate (B1213749) to oxaloacetate was observed in a strain overexpressing the dltB gene, leading to increased production of poly-γ-glutamic acid. frontiersin.org In hearts perfused with [2-13C]acetate, the addition of unlabeled pyruvate demonstrated the activation of anaplerotic pathways. nih.gov

In many microorganisms and plants, the glyoxylate (B1226380) cycle serves as a bypass of the TCA cycle, enabling growth on two-carbon compounds like acetate. researchgate.net this compound is a key tracer for distinguishing the flux through the glyoxylate cycle from that of the TCA cycle. oup.comresearchgate.net The unique labeling patterns generated in key metabolites when [2-13C]acetate is metabolized via the glyoxylate shunt allow for the quantification of the relative contributions of these two pathways. researchgate.net

For instance, in Escherichia coli strains, 13C-MFA has revealed that strains with lower acetate production often have a more active glyoxylate pathway. researchgate.net Similarly, in the oleaginous yeast Yarrowia lipolytica, studies using acetate tracers have shown that the glyoxylate shunt is constantly active during growth on acetate. nih.govisotope.com Research on Mycobacterium bovis has also highlighted the importance of the glyoxylate shunt in pyruvate metabolism. royalsocietypublishing.org

Gluconeogenesis, the synthesis of glucose from non-carbohydrate precursors, is another metabolic pathway that can be investigated using this compound. The labeled carbon from acetate can be traced as it is incorporated into glucose, providing a measure of the gluconeogenic flux. nih.govasm.org

Studies in humans have utilized 13C-labeled compounds to measure gluconeogenic and pyruvate recycling fluxes. nih.govismrm.orgwustl.edu In the yeast Yarrowia lipolytica grown on acetate, the flux through gluconeogenesis was found to vary depending on the strain and the growth phase. nih.gov The analysis of labeling patterns helps to understand how much of the carbon from acetate is being recycled back into central carbon metabolism. nih.gov

The Pentose (B10789219) Phosphate (B84403) Pathway (PPP) is a crucial pathway for generating NADPH, a key reductant for biosynthetic reactions, and for producing precursors for nucleotide synthesis. While direct measurement of PPP flux with acetate can be complex, the demand for NADPH produced by the PPP can be inferred. nih.govnih.govasm.org

In Yarrowia lipolytica cultured on acetate, the primary source of NADPH for lipid production was found to be the oxidative PPP. nih.govosti.gov Similarly, in Saccharomyces cerevisiae, under certain stress conditions, a significant increase in carbon flux through the PPP was observed, indicating a higher demand for NADPH. plos.org The use of 13C-tracers allows researchers to dissect the relative contributions of different pathways to the cellular NADPH pool.

Strain-Specific Metabolic Characterization in Microorganisms

This compound is a valuable tool for characterizing the metabolic differences between various microbial strains. By comparing the metabolic flux maps of different strains, researchers can identify key metabolic shifts that contribute to desired phenotypes, such as increased production of a specific chemical or enhanced tolerance to inhibitors. plos.orgplos.org

For example, a study comparing two strains of the yeast Yarrowia lipolytica, a wild-type and a lipid-overproducing strain, revealed differences in how they partitioned carbon between the TCA cycle and gluconeogenesis when grown on acetate. nih.govosti.gov In Escherichia coli, 13C-MFA has been used to identify two distinct cell populations with different metabolic strategies when grown on agar, one producing and one consuming acetate. nih.gov Similarly, studies on different strains of Saccharomyces cerevisiae have used 13C-MFA to understand their varied responses to fermentation inhibitors like acetic acid. plos.org

Yarrowia lipolytica Metabolism During Lipid Accumulation

The oleaginous yeast Yarrowia lipolytica is recognized for its potential in producing single-cell oil, a precursor for biodiesel. plos.org Understanding its metabolism when grown on acetate, a component of volatile fatty acids (VFAs), is crucial for optimizing lipid production. osti.govnih.gov

A study utilizing this compound and [1,2-13C2] acetate as tracers investigated the metabolic fluxes in both a wild-type and an engineered lipid-overaccumulating strain of Y. lipolytica. osti.govisotope.com The research revealed that the glyoxylate shunt is consistently active, and the flux through gluconeogenesis varies depending on the strain and growth phase. osti.govnih.gov Key findings from this metabolic flux analysis include:

Role of the Glyoxylate Shunt: This pathway was found to be perpetually active, indicating its essential role in converting acetate into biomass and lipids. osti.govnih.gov

Regulation of Gluconeogenesis: The flux towards glucose synthesis was dynamic, regulated by the activities of malate (B86768) transport and pyruvate kinase. nih.gov This control mechanism ensures that only the necessary portion of the glyoxylate shunt flux is diverted for NADPH production and anaplerotic reactions. osti.govnih.gov

NADPH Source for Lipogenesis: The primary source of NADPH, a critical reducing equivalent for fatty acid synthesis, was identified as the oxidative pentose phosphate pathway (PPP), similar to when glucose is the carbon source. osti.govnih.gov

Table 1: Key Metabolic Pathways in Yarrowia lipolytica Utilizing Acetate

| Pathway | Activity Level | Significance in Lipid Accumulation |

| Glyoxylate Shunt | Consistently Active | Central to converting acetate to key metabolic intermediates. osti.govnih.gov |

| Gluconeogenesis | Variable | Provides precursors for NADPH and anaplerotic reactions. osti.govnih.gov |

| Pentose Phosphate Pathway | Primary Source of NADPH | Supplies the reducing power necessary for fatty acid synthesis. osti.govnih.gov |

| Tricarboxylic Acid (TCA) Cycle | Active | Utilized for energy production. osti.govnih.gov |

Carbon Transformations in Anaerobic Microbes (e.g., Dehalococcoides ethenogenes)

Dehalococcoides ethenogenes is a unique bacterium capable of completely dechlorinating harmful industrial solvents like tetrachloroethene to the benign ethene. nih.gov To understand its central carbon metabolism, tracer experiments with [1-13C]sodium acetate and [2-13C]sodium acetate were conducted. asm.org

These studies provided critical insights that clarified and expanded upon genomic predictions:

Amino Acid Biosynthesis: The 13C-labeling patterns in proteinogenic amino acids revealed that D. ethenogenes possesses complete biosynthetic pathways for all 20 common amino acids, a fact not fully evident from its genome annotation alone. nih.govresearchgate.net

Carbon Fixation: The Wood-Ljungdahl pathway, initially suspected to be active based on genomic data, was found not to be functional under the experimental conditions. nih.govroyalsocietypublishing.org Instead, carbon dioxide assimilation occurs through the conversion of acetyl-CoA to pyruvate and subsequently to oxaloacetate. nih.gov

Unusual Isoleucine Synthesis: The labeling patterns suggested that isoleucine is synthesized from acetyl-CoA and pyruvate via citramalate (B1227619) synthase, an alternative to the more common threonine-dependent pathway. nih.gov

TCA Cycle Structure: The tricarboxylic acid (TCA) cycle in D. ethenogenes was confirmed to be a branched, non-cyclic pathway. nih.gov

Metabolic Shifts During Yeast Sporulation (e.g., Saccharomyces cerevisiae)

The process of sporulation in the yeast Saccharomyces cerevisiae involves a significant metabolic shift. The use of [2-13C]acetate as a tracer, coupled with 13C NMR spectroscopy, has been instrumental in delineating these metabolic changes. nih.govnih.govpnas.org

Key metabolic events observed during sporulation include:

Early Phase (First 4 hours): The primary metabolite produced from acetate utilization is glutamate. nih.govpnas.org The labeling pattern of glutamate indicates the simultaneous operation of both the tricarboxylic acid (TCA) cycle and the glyoxylate cycle. nih.govpnas.org

Mid-Phase (After 4 hours): The synthesis of trehalose (B1683222), a storage carbohydrate, commences. nih.govpnas.org Analysis of the 13C labeling in trehalose revealed a cycling of glucose through the hexose (B10828440) monophosphate shunt. nih.gov

Late Phase: Fatty acid biosynthesis begins, with a notable production of saturated fatty acids. nih.gov

The metabolism of acetate during sporulation showed marked differences compared to vegetative growth. nih.gov

Proline Biosynthesis and Excretion in Engineered Escherichia coli Derivatives

Engineered strains of Escherichia coli are capable of overproducing and excreting the amino acid proline. To investigate the metabolic origins of this proline, in vivo 13C NMR spectroscopy was employed with [2-13C]acetate as the carbon source. asm.org

The study followed the conversion of the labeled acetate to proline in a strain that lacks proline catabolic enzymes. asm.org The 13C spectra of the growth media, which contained the excreted proline, provided detailed information on the site-specific incorporation of the acetate carbons. asm.org This allowed researchers to trace the flow of carbon from acetate through the central metabolic pathways, including the TCA cycle, to the final product, proline. asm.org

Mammalian Cell and Tissue Metabolic Profiling

This compound is also a valuable tool for studying the metabolism of mammalian cells, particularly in the context of cancer, where metabolic reprogramming is a hallmark.

Acetate Utilization Kinetics in Cultured Cancer Cells

Cancer cells often exhibit altered metabolic pathways to support their rapid proliferation and survival in the tumor microenvironment. nih.gov Acetate has been identified as a significant fuel source for various cancer types. nih.gov Studies using 13C-labeled acetate have shown that it can be a substantial contributor to the acetyl-CoA pool, even in the presence of glucose and glutamine. nih.gov

The enzyme acetyl-CoA synthetase 2 (ACSS2) plays a crucial role in converting acetate to acetyl-CoA and is often upregulated in cancer cells, particularly under metabolic stress conditions like hypoxia and low lipid availability. nih.gov The labeling of citrate (B86180) from [13C]acetate has confirmed that acetate-derived acetyl-CoA enters the mitochondrial TCA cycle, contributing to energy production and providing building blocks for biosynthesis. nih.gov

Investigation of Metabolic Reprogramming in Cellular Systems

Metabolic reprogramming is a fundamental characteristic of many physiological and pathological processes. This compound, along with other isotopic tracers, is used to map these changes in metabolic networks.

For instance, in the context of the immune system, the infusion of 13C-labeled metabolites, including acetate, into mouse models has revealed the dynamic fuel preferences of CD8+ T effector cells during an immune response. nih.gov These studies have shown that while early, highly proliferative T cells primarily use glucose and glutamine, they switch to acetate-dependent TCA cycle metabolism later in the infection. nih.gov

In non-small cell lung cancer (NSCLC) cells resistant to targeted therapies, a distinct metabolic reprogramming has been observed. biorxiv.org These resistant cells exhibit elevated acetate levels and the activation of a pyruvate-acetaldehyde-acetate shunt, which generates NADPH to support biosynthesis and redox balance. biorxiv.org This metabolic shift represents an adaptive mechanism to overcome the inhibition of canonical metabolic pathways. biorxiv.org

Applications in Biosynthetic Pathway Elucidation and Mechanistic Studies

Tracing of Carbon Precursors into Complex Natural Products

The incorporation of acetate (B1210297) is a fundamental process in the biosynthesis of a wide variety of natural products. Sodium (2-13C) acetate has been instrumental in confirming and detailing these biosynthetic routes.

Polyketides are a large and structurally diverse class of secondary metabolites with a wide range of biological activities. Their biosynthesis involves the sequential condensation of acetate units. Feeding experiments with this compound have been fundamental in understanding the assembly of these complex molecules.

For instance, in studies of the polyketide antibiotic chartreusin (B1668571), produced by Streptomyces chartreusis, supplementation with [2-¹³C]acetate, along with [1-¹³C]acetate and [1,2-¹³C₂]acetate, demonstrated that the entire 19-carbon aglycone component is derived from acetate. oup.com The analysis of the ¹³C-enriched chartreusin by ¹³C NMR spectroscopy revealed which carbon atoms originated from the methyl group of acetate, confirming the polyketide origin of the molecule. oup.com Similarly, the biosynthesis of the polyketide metabolite palitantin (B231872) in Penicillium brefeldianum was investigated using various isotopically labeled acetates, including [2-¹³C,2-²H₃]-acetate, to establish the folding pattern of the polyketide chain. uq.edu.au

Another example is the study of depudecin (B143755), a metabolite from Nimbya scirpicola. Feeding experiments with sodium [2-¹³C]acetate and analysis of the resulting ¹³C-¹³C coupling patterns established that the depudecin skeleton is formed via the polyketide pathway. glycoscience.ru

| Metabolite | Producing Organism | Key Finding from [2-¹³C]acetate Labeling |

| Chartreusin | Streptomyces chartreusis | Confirmed that all 19 carbons of the aglycone are derived from acetate. oup.com |

| Palitantin | Penicillium brefeldianum | Elucidated the folding of the polyketide chain during biosynthesis. uq.edu.au |

| Depudecin | Nimbya scirpicola | Established the polyketide pathway origin of the carbon skeleton. glycoscience.ru |

Flavonoids and isoflavonoids are plant secondary metabolites with diverse functions. Their characteristic A-ring is biosynthetically derived from the condensation of acetate-malonate units. The use of doubly labeled sodium [1,2-¹³C₂]acetate has been particularly elegant in demonstrating the intact incorporation of acetate units.

In a study on the biosynthesis of the isoflavonoid (B1168493) phytoalexins phaseollin (B1679764) and kievitone (B1673638) in wounded bean cotyledons (Phaseolus vulgaris), feeding with sodium [1,2-¹³C₂]acetate followed by ¹³C-NMR analysis confirmed that intact acetate units were incorporated into the aromatic A-rings of both molecules. sigmaaldrich.comd-nb.info The labeling pattern in phaseollin indicated a specific folding of the polyketide chain. d-nb.info In contrast, kievitone showed a randomization of the label, which was consistent with the involvement of a symmetrical intermediate, a 2′,4′,6′-trihydroxylated chalcone, during its formation. sigmaaldrich.comd-nb.info These findings highlight the subtle yet significant differences in the biosynthetic pathways leading to structurally related compounds within the same plant. d-nb.info

Feeding experiments with [1,2-¹³C₂]acetate have also been used to confirm the polyketide origin of the B-ring in the "retrochalcone" echinatin, where the typical biosynthetic origins of the A and B rings are reversed. nih.gov

Prodiginines are a family of red-pigmented alkaloids produced by various bacteria, including Serratia marcescens and actinomycetes. oup.complos.org Labeling studies with sodium [1-¹³C]- and [1,2-¹³C₂]acetate have been crucial in deciphering their biosynthetic origins. oup.com

In several actinomycete species, ¹³C NMR analysis of prodiginines enriched with labeled acetate revealed that rings A and B are formed in a manner similar to that of prodigiosin. oup.com Furthermore, it was shown that ring C and its C2-alkyl substituent are derived, in part, from the condensation of acetate units into a linear carbon chain. oup.com A study on prodiginines produced by an endophytic Serratia marcescens also utilized [1,2-¹³C₂]-sodium acetate to investigate the biosynthetic pathway of various prodiginine derivatives, confirming a common biosynthetic route involving the condensation of a monopyrrole and a bipyrrole unit. plos.org

The biosynthesis of sterols, essential components of eukaryotic cell membranes, proceeds through the isoprenoid pathway, which utilizes acetyl-CoA as a primary building block. Feeding experiments with ¹³C-labeled sodium acetate have confirmed the involvement of acetyl-CoA in the biosynthesis of specific sterols.

In the lichen-derived fungus Penicillium aurantiacobrunneum, a feeding assay with ¹³C₁-labeled sodium acetate resulted in the production of ¹³C-labeled paxisterol (B1678562). nih.govnih.govnih.gov This experiment confirmed the biosynthetic origin of paxisterol from acetate units via acetyl-CoA, a key precursor in the mevalonate (B85504) pathway for isoprenoid and sterol biosynthesis. nih.govnih.gov

Investigation of Lipid and Fatty Acid Biosynthesis

Sodium (2-¹³C) acetate is a valuable tool for studying the metabolism of lipids and fatty acids. In the oleaginous yeast Yarrowia lipolytica, which can convert acetate into triacylglycerides (TAGs), metabolic flux analysis using [2-¹³C]sodium acetate as a tracer has provided insights into the central carbon metabolism during lipid accumulation. nih.gov These studies help in understanding how the cell partitions carbon from acetate into biomass and lipid production. nih.gov

In neonatal rats, the in vivo metabolism of polyunsaturated fatty acids was investigated using a mixture of uniformly ¹³C-enriched fatty acids. The results showed that dietary 16- and 18-carbon polyunsaturates are not only elongated and desaturated but are also utilized for the de novo synthesis of long-chain saturated and monounsaturated fatty acids and cholesterol in the brain. In the bacterium Acinetobacter baumannii, [2-¹³C]sodium acetate was used to label glycerophospholipids (GPLs) to study their transport to the outer membrane.

Characterization of Lipooligosaccharide Assembly (e.g., Neisseria meningitidis)

Lipooligosaccharides (LOS) are major components of the outer membrane of Gram-negative bacteria like Neisseria meningitidis and are crucial for the bacterium's virulence. oup.com Understanding the assembly of this complex molecule is key to developing new therapeutic strategies.

Metabolic labeling studies using an acetate auxotroph of Neisseria meningitidis have demonstrated the efficient incorporation of [2-¹³C]-sodium acetate into the LOS structure. sigmaaldrich.com The ¹³C label was found in both the acyl chains of the lipid A moiety and the N-acetylglucosamine residues within the oligosaccharide portion of the LOS. sigmaaldrich.com This indicates that acetate is a precursor for both the lipid and the sugar components of the LOS. The biosynthesis of the lipid A portion involves a series of enzymatic steps, including the attachment of acyl chains to a glucosamine (B1671600) disaccharide backbone. The incorporation of the ¹³C label from acetate into these acyl chains provides a direct way to probe this process. Similarly, the labeled N-acetylglucosamine residues highlight the flow of carbon from acetate into the biosynthesis of amino sugars, which are essential building blocks of the oligosaccharide chains. sigmaaldrich.com This efficient labeling provides a powerful method for future structural studies aimed at understanding the interactions between LOS and host proteins. sigmaaldrich.com

Pathways for Amino Acid Synthesis and Interconversions

The biosynthesis of amino acids is a fundamental process in all living organisms. Sodium (2-¹³C) acetate has been instrumental in unraveling the intricate pathways leading to the formation of various amino acids, particularly in microorganisms and plants. When cells are cultured in a medium containing Sodium (2-¹³C) acetate, the labeled acetyl-CoA enters central metabolism, and the ¹³C label is incorporated into the carbon backbones of amino acids. By analyzing the distribution of the ¹³C label in the final amino acid products, the specific biosynthetic routes can be determined.

Studies in various organisms, including bacteria, yeast, and plants, have utilized Sodium (2-¹³C) acetate to trace carbon flow. nih.govoup.compnas.orgsemanticscholar.orgnih.govresearchgate.netresearchgate.netnih.govpnas.orgbham.ac.uknih.gov For example, in Saccharomyces cerevisiae, the metabolism of [2-¹³C]acetate leads to the labeling of glutamate (B1630785), which is a key precursor for other amino acids. nih.govnih.gov The pattern of ¹³C incorporation into the glutamate molecule reveals the relative activities of the tricarboxylic acid (TCA) cycle and the glyoxylate (B1226380) cycle. nih.gov

In the context of amino acid interconversions, ¹³C labeling studies can illuminate the enzymes and pathways involved. For instance, the transamination of glutamate with oxaloacetate to form aspartate can be monitored by tracking the transfer of the ¹³C label. pnas.org

Table 1: Incorporation of ¹³C from Sodium (2-¹³C) acetate into Amino Acids

| Amino Acid Family | Precursor from Acetate Metabolism | Labeled Amino Acids | Key Findings |

| Glutamate Family | α-Ketoglutarate | Glutamate, Proline, Arginine | The labeling pattern in glutamate reveals the activity of the TCA and glyoxylate cycles. nih.gov |

| Aspartate Family | Oxaloacetate | Aspartate, Asparagine, Methionine, Threonine, Lysine | Demonstrates the role of oxaloacetate derived from the TCA cycle in synthesizing this family of amino acids. pnas.org |

| Pyruvate (B1213749) Family | Pyruvate | Alanine, Valine, Leucine | Shows the conversion of acetyl-CoA to pyruvate and its subsequent use in amino acid synthesis. nih.gov |

This table summarizes the general findings from various studies on amino acid biosynthesis using ¹³C-labeled acetate.

Biosynthesis of β-Lactam Antibiotics (e.g., Cephalosporin C)

The biosynthesis of β-lactam antibiotics, such as penicillins and cephalosporins, is of significant medical and industrial importance. Sodium (2-¹³C) acetate has been a key labeled precursor in deciphering the complex biosynthetic pathway of Cephalosporin C, an antibiotic produced by the fungus Acremonium chrysogenum. nih.govresearchgate.net

The biosynthesis of Cephalosporin C begins with the condensation of three precursor amino acids: L-α-aminoadipic acid, L-cysteine, and L-valine. While acetate is not a direct precursor for the core tripeptide, it plays a crucial role in the formation of the L-α-aminoadipic acid side chain. Through its conversion to acetyl-CoA and entry into the TCA cycle, the carbon atoms from acetate are incorporated into α-ketoglutarate, a direct precursor to L-α-aminoadipic acid.

Early studies using [¹⁴C]-labeled acetate demonstrated its incorporation into the side chain of Cephalosporin C. Subsequent research employing the more sophisticated technique of ¹³C NMR spectroscopy with Sodium (2-¹³C) acetate provided a more detailed picture of this process. nih.gov By analyzing the ¹³C NMR spectrum of Cephalosporin C produced in the presence of Sodium (2-¹³C) acetate, researchers could pinpoint the exact carbon atoms in the D-α-aminoadipoyl side chain that were derived from the methyl carbon of acetate. nih.gov

Table 2: ¹³C Labeling of the D-α-aminoadipoyl Side Chain of Cephalosporin C from [2-¹³C]acetate

| Carbon Position in Side Chain | Observed ¹³C Labeling |

| C-2' | Labeled |

| C-3' | Labeled |

| C-4' | Labeled |

| C-5' | Labeled |

| C-6' (carboxyl) | Unlabeled |

This table illustrates the specific incorporation pattern of the ¹³C label from the methyl group of acetate into the D-α-aminoadipoyl side chain of Cephalosporin C as determined by NMR studies. nih.gov

These labeling studies have been fundamental in confirming the proposed biosynthetic pathway of Cephalosporin C and have provided a deeper understanding of the enzymatic reactions involved in its assembly.

Advanced Analytical Methodologies Employing Sodium 2 13c Acetate

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary analytical modality that leverages the unique magnetic properties of atomic nuclei. The incorporation of the stable isotope carbon-13 (¹³C) at the C-2 position of sodium acetate (B1210297) provides a powerful tool for a variety of specialized NMR applications, from metabolite identification to in vivo metabolic imaging and protein structure elucidation.

High-resolution ¹³C-NMR spectroscopy is instrumental in tracing the metabolic fate of Sodium (2-¹³C) acetate. When introduced into a biological system, the ¹³C label is incorporated into downstream metabolites. The analysis of enriched ¹³C-NMR spectra allows for the unambiguous identification of these metabolites and provides insights into the activity of specific biosynthetic pathways. scientificlabs.co.uksigmaaldrich.com This technique has been applied to study the biosynthesis of microbial products and novel polyketides. scientificlabs.co.uksigmaaldrich.com

Advanced methods, such as chemoselective derivatization with reagents like ¹⁵N-cholamine, can further enhance metabolite identification. This approach tags carboxyl-containing compounds, including acetate and its metabolic products, enabling highly sensitive and resolved detection in two-dimensional NMR experiments. Such techniques allow for the precise quantification of fractional ¹³C enrichment in various isotopomers, providing a detailed view of metabolic flux. nih.gov

A major limitation of ¹³C-NMR is its inherent low sensitivity. Dynamic Nuclear Polarization (DNP) is a transformative technique that overcomes this challenge by dramatically amplifying NMR signals. The DNP process involves transferring the high spin polarization of electrons to the ¹³C nuclei at cryogenic temperatures (around 1.4 K) and high magnetic fields (e.g., 3.35 T). nih.govnih.gov This boosts the NMR signal by several orders of magnitude (10,000-fold or more), a state referred to as hyperpolarization. nih.govnih.govnih.gov

Research has shown that the specific position of the ¹³C label within the acetate molecule significantly impacts the efficiency of DNP. scientificlabs.co.uksigmaaldrich.com Studies comparing different isotopomers of sodium acetate have revealed that the carboxyl ¹³C spins can yield approximately double the polarization achieved in the methyl (C-2) ¹³C spins under similar conditions. nih.govnih.gov This finding is critical for optimizing DNP experiments to achieve maximum signal enhancement for metabolic studies. The achievable polarization is also closely correlated with the solid-state ¹³C T1 relaxation times of the sample. nih.govnih.gov

| Isotopic Label Position | Relative Polarization Yield | Reference |

|---|---|---|

| Carboxyl (C-1) Carbon | ~2x | nih.govnih.gov |

| Methyl (C-2) Carbon | ~1x (baseline) | nih.govnih.gov |

The massive signal enhancement from DNP can be combined with MRI and MRS to enable real-time, in vivo imaging of metabolic processes, a technique known as hyperpolarized ¹³C MRI/MRS. nih.gov This methodology has been successfully applied in preclinical research using rodent and porcine models to non-invasively monitor metabolism. scientificlabs.co.uksigmaaldrich.com

By injecting hyperpolarized ¹³C-labeled acetate, researchers can track its uptake and conversion into other key metabolites in real time. For example, studies in rat models have used this technique to map the metabolism of acetate to acetylcarnitine in the heart, providing insights into cardiac energy metabolism. nih.gov This approach is particularly valuable for investigating metabolic reprogramming in diseases like cancer, ischemia, and diabetes mellitus in living organisms. nih.govnih.govescholarship.org

| Model System | Observed Metabolic Conversion | Key Finding | Reference |

|---|---|---|---|

| Rat Heart | [1-¹³C]Acetate to [1-¹³C]Acetylcarnitine (ALCAR) | The ALCAR-to-acetate ratio increased with dobutamine-induced stress, with the effect originating mainly from skeletal rather than cardiac muscle. | nih.gov |

¹H-[¹³C]-NMR is a specialized technique that indirectly detects ¹³C nuclei by observing the protons attached to them. This method combines the high sensitivity of proton NMR with the specificity of ¹³C labeling, making it a powerful tool for measuring metabolic fluxes in vivo. nih.govacs.org

A study utilizing the infusion of [2-¹³C] acetate in the rat brain at a high magnetic field (14.1 T) demonstrated the capability of this technique to obtain real-time kinetic data. cibm.ch The high spectral resolution achieved at this field strength allowed for the separate, time-resolved measurement of ¹³C label incorporation into the C3 positions of glutamate (B1630785) and glutamine. This level of detail provides crucial data for enhancing the accuracy of metabolic models used to assess neuron-glial metabolism and other complex biological systems. cibm.ch

Sodium (2-¹³C) acetate, often in combination with its C-1 labeled counterpart, provides a cost-effective method for producing uniformly ¹³C-labeled proteins for structural analysis by NMR. nih.gov In this approach, microorganisms are grown in a defined medium where isotopically labeled sodium acetate serves as the sole carbon source. nih.govnih.gov

This method has been successfully used to prepare NMR quantities of uniformly (>95%) ¹³C and ¹⁵N double-labeled Human Carbonic Anhydrase II. nih.govacs.org The resulting protein exhibited the same activity and NMR spectral characteristics as protein produced using the much more expensive [¹³C₆]glucose. Furthermore, by adjusting the mixture of [1-¹³C]acetate, [2-¹³C]acetate, and unlabeled acetate, researchers can achieve any desired level of isotopic enrichment, offering flexibility for various NMR experiments aimed at elucidating protein structure and function. nih.gov

Mass Spectrometry (MS) Techniques

Mass Spectrometry (MS) is a key technology for ¹³C metabolic flux analysis (¹³C-MFA), a method used to quantify the rates of reactions in metabolic networks. creative-proteomics.comnih.govethz.ch In ¹³C-MFA, cells are supplied with a ¹³C-labeled substrate, such as Sodium (2-¹³C) acetate. As the acetate is metabolized, the ¹³C atom is incorporated into a variety of downstream metabolites.

MS-based techniques, including gas chromatography-MS (GC-MS) and liquid chromatography-MS (LC-MS), are then used to measure the mass distributions of these metabolites. isotope.com The specific patterns of ¹³C incorporation, known as isotopomer distributions, are highly sensitive to the relative fluxes through different metabolic pathways. creative-proteomics.com By analyzing these patterns, researchers can reconstruct the flow of carbon through the cell and calculate the rates of intracellular metabolic reactions. creative-proteomics.comisotope.com This approach has been used to investigate lipid synthesis from acetate in yeast, elucidating the roles of pathways such as the TCA cycle, glyoxylate (B1226380) shunt, and gluconeogenesis. isotope.com It is important to note that sample preparation methods, such as acid fumigation, must be carefully considered, as they can potentially lead to the loss of volatile labeled compounds like acetic acid, which could bias the results of the analysis. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Isotopomer Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used technique for the analysis of ¹³C-labeled metabolites derived from Sodium (2-¹³C) acetate. It is particularly well-suited for identifying and quantifying small, volatile molecules or those that can be made volatile through chemical derivatization. jmaterenvironsci.com The high chromatographic resolution of GC separates complex mixtures of metabolites, while the mass spectrometer detects and quantifies the mass isotopomers, providing insights into metabolic fluxes. shimadzu.comrwth-aachen.de

A critical step in GC-MS-based metabolomics is derivatization, which increases the volatility and thermal stability of polar metabolites like amino acids, organic acids, and sugars. jmaterenvironsci.comsigmaaldrich.com This chemical modification is essential for their passage through the gas chromatograph. Common derivatization strategies involve trimethylsilylation (TMS), where reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are used to replace active hydrogens with TMS groups. sigmaaldrich.com The choice of derivatization agent and reaction conditions, such as temperature and time, must be optimized to ensure complete reaction for accurate quantification. sigmaaldrich.com

One of the significant challenges in analyzing acetate isotopomers is distinguishing between singly labeled variants like [1-¹³C]acetate and [2-¹³C]acetate. researchgate.net Because these molecules have the same mass-to-charge ratio (m/z), they cannot be separated by the mass spectrometer based on mass alone. researchgate.net However, their mass spectral fragmentation patterns upon electron ionization (EI) can differ. researchgate.net By analyzing these distinct fragmentation patterns, it is possible to determine the relative abundance of each isotopomer, providing a framework for the quantitative investigation of carbon flow in metabolic reactions. researchgate.net For instance, the analysis of underivatized acetate via direct aqueous sample injection into the GC-MS can leverage these differing fragment patterns to resolve the contributions of each singly labeled isotopomer. researchgate.net

| Derivatization Method | Reagent(s) | Target Functional Groups | Typical Application |

|---|---|---|---|

| Trimethylsilylation | BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) + TMCS (Trimethylchlorosilane) | -OH, -COOH, -NH₂, -SH | General purpose for amino acids, organic acids, sugars. jmaterenvironsci.comsigmaaldrich.com |

| Trifluoroacetylation | TFAA (Trifluoroacetic anhydride) | -OH, -NH₂ | Analysis of sterols and other hydroxylated compounds. mdpi.com |

| Alditol Acetates | Sodium borohydride, Acetic anhydride | Aldoses (sugars) | Carbohydrate profiling. nih.govresearchgate.net |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Comprehensive Metabolomics

Liquid Chromatography-Mass Spectrometry (LC-MS) has emerged as a premier platform in metabolomics due to its high sensitivity, broad coverage of metabolites, and simpler sample preparation compared to GC-MS, as it does not typically require derivatization. escholarship.org This makes it highly suitable for analyzing a wide range of compounds, from polar to nonpolar, in complex biological samples following the administration of Sodium (2-¹³C) acetate. escholarship.orgresearchgate.net LC-MS-based metabolomics can be applied in both targeted and untargeted approaches to study how the ¹³C label from acetate is incorporated into the metabolome. researchgate.net

In targeted metabolomics, specific, predefined metabolites are quantified, often using triple quadrupole (QqQ) mass spectrometers operating in multiple reaction monitoring (MRM) mode. researchgate.net This approach offers high sensitivity and specificity for tracking the ¹³C label through specific, hypothesized metabolic pathways. Untargeted metabolomics, conversely, aims to detect and identify as many metabolites as possible in a sample, providing a global snapshot of metabolic changes. researchgate.net This is typically performed using high-resolution mass spectrometers, such as Time-of-Flight (TOF) or Orbitrap instruments, which can accurately measure the mass of isotopologues and aid in their identification. nih.gov

Different liquid chromatography methods can be employed depending on the chemical properties of the metabolites of interest.

Reversed-Phase (RP) Chromatography: Primarily separates nonpolar to moderately polar compounds.

Hydrophilic Interaction Liquid Chromatography (HILIC): An effective technique for retaining and separating highly polar compounds that are not well-retained on RP columns. nih.gov

Ion-Exchange Chromatography (IC): Separates molecules based on their net charge, which is useful for ionic metabolites like organic acids and phosphorylated compounds. nih.gov

The combination of these separation techniques with high-resolution mass spectrometry allows for comprehensive tracking of the ¹³C isotope from Sodium (2-¹³C) acetate as it is integrated into a vast array of downstream metabolites, providing a detailed view of cellular metabolism. escholarship.orgnih.gov

| Approach | Instrumentation | Primary Use | Advantages | Limitations |

|---|---|---|---|---|

| Targeted | Triple Quadrupole (QqQ) | Quantification of specific, known metabolites. researchgate.net | High sensitivity, high specificity, accurate quantification. | Limited number of measured compounds. |

| Untargeted | TOF, Orbitrap | Discovery and identification of unexpected metabolic changes. nih.gov | Comprehensive metabolome coverage, hypothesis generation. | Complex data analysis, challenges in metabolite identification. |

Isotope Ratio Mass Spectrometry (IRMS) for δ¹³C Determinations

A significant methodological consideration when preparing samples for EA-IRMS analysis is the potential loss of volatile labeled compounds. nih.gov For example, the common practice of acid fumigation with hydrochloric acid (HCl) to remove inorganic carbonates can lead to the volatilization and loss of low molecular weight organic acids like ¹³C-enriched acetic acid. tandfonline.comnih.gov This loss can introduce a severe bias, leading to an underestimation of the true ¹³C enrichment in the sample. nih.gov Therefore, sample preparation protocols must be carefully validated to ensure the quantitative recovery of the labeled analyte.

The high precision of IRMS makes it an invaluable tool for detecting subtle changes in isotope ratios, which is essential in tracer studies where the level of enrichment may be low.

| Parameter | Description | Reported Precision/Finding |

|---|---|---|

| δ¹³C Measurement | Analysis of bulk organic carbon by EA-IRMS. | Values for unenriched lake sediment varied between –27.40 ‰ and –28.08 ‰ across different treatments. tandfonline.com |

| Breath ¹³CO₂ Analysis | Analysis of ¹³C/¹²C ratio in expired CO₂ by GC-IRMS. | Tracer/tracee ratio in breath gradually increased during a 2-hour infusion of [1,2-¹³C]acetate, indicating ongoing metabolism. nih.gov |

| Sample Preparation Bias | Effect of HCl fumigation and drying on ¹³C-acetate recovery. | Fumigation and drying at 50 °C, alone or in combination, led to the loss of the majority of the ¹³C-enriched acetate spike. nih.gov |

Development of Robust and High-Throughput Quantification Methods for Acetate Isotopologues

The increasing scale of metabolic studies necessitates the development of robust and high-throughput methods for the quantification of acetate and its isotopologues. Traditional chromatographic methods, while accurate, can be time-consuming, limiting the number of samples that can be processed. protocols.io

Modern analytical platforms are being developed to address this bottleneck. One such approach involves coupling rapid separation techniques with sensitive mass spectrometers. For example, the Agilent RapidFire system, when connected to a triple quadrupole mass spectrometer (QqQ), enables the high-throughput analysis of samples directly from 96-well or 384-well plates with cycle times of seconds per sample. protocols.io While this system has been detailed for isoprenyl acetate, the principles are directly applicable to the development of a high-throughput assay for Sodium (2-¹³C) acetate and its metabolic products. protocols.io

The development of such a method involves several key steps:

Optimization of Sample Preparation: Automating liquid handling and extraction steps in a microplate format to minimize manual intervention and ensure consistency.

Rapid Separation: Utilizing techniques like solid-phase extraction (SPE) integrated into the automated system to quickly clean up the sample and isolate the analyte of interest before injection into the mass spectrometer.

Sensitive MS Detection: Employing a triple quadrupole mass spectrometer in MRM mode to achieve highly selective and sensitive quantification of the different acetate isotopologues.

Automated Data Processing: Using specialized software to automatically process the raw data, perform quantitation against a calibration curve, and generate final concentration values. protocols.io

These high-throughput methods are crucial for large-scale studies, such as screening microbial fermentation cultures, analyzing samples from clinical trials, or performing detailed time-course metabolic tracer experiments, enabling the rapid and accurate quantification of acetate isotopologues in thousands of samples per day. protocols.io

In Vivo Research Applications of Sodium 2 13c Acetate

Cardiac Metabolism Studies

The heart is a highly metabolic organ that relies on a continuous supply of energy, primarily from the oxidation of fatty acids and glucose. Sodium (2-13C) acetate (B1210297) is a valuable tool for probing cardiac energy metabolism, particularly the function of the central energy-producing pathway, the tricarboxylic acid (TCA) cycle.

Sodium (2-13C) acetate is efficiently oxidized by heart tissue and provides a direct window into the activity of the TCA cycle. physiology.org Once it enters the myocardial cells, it is converted to acetyl-CoA, with the 13C label at the C2 position. This labeled acetyl-CoA then enters the TCA cycle, a series of chemical reactions essential for cellular respiration. As the cycle proceeds, the 13C label is transferred to various intermediate molecules.

A key application involves monitoring the incorporation of the 13C label into the amino acid glutamate (B1630785). physiology.orgnih.gov Glutamate is present in high concentrations in the myocardium and is in close exchange with the TCA cycle intermediate α-ketoglutarate. ahajournals.org Infusion of sodium [2-13C] acetate leads to the incorporation of the 13C label into the C-4, C-2, and C-3 positions of glutamate. nih.govpnas.org This distribution and "scrambling" of the 13C label across the different carbon positions of the glutamate molecule is a direct reflection of TCA cycle activity. physiology.orgnih.gov

By analyzing the time course and pattern of 13C enrichment in glutamate using 13C NMR spectroscopy, researchers can calculate the rate of the TCA cycle, referred to as TCA cycle flux. physiology.orgahajournals.org This method has been applied to study cardiac metabolism in various physiological and pathological states, such as in postischemic (reperfused) hearts. For instance, studies in isolated rabbit and rat hearts have used the ratio of 13C labeling in different glutamate positions (e.g., [2-13C]Glu:[4-13C]Glu) to assess changes in TCA cycle activity following a period of ischemia. researchgate.netphysiology.org Research has shown that after brief ischemic episodes where contractile function is stunned but recoverable, the total TCA cycle flux is not persistently decreased, but can actually be increased compared to controls. ahajournals.org However, after longer ischemic insults that cause irreversible injury, TCA cycle activity is not detectable. ahajournals.org

| Condition | Parameter | Value | Animal Model | Source |

|---|---|---|---|---|

| Control (Acetate) | [2-13C]Glu:[4-13C]Glu Ratio | 0.76 ± 0.03 | Rabbit | physiology.org |

| Postischemic (Acetate) | [2-13C]Glu:[4-13C]Glu Ratio | 0.51 ± 0.09 | Rabbit | physiology.org |

| Control (Pressure-Matched) | Total TCA Cycle Flux (μmol·min⁻¹·g wet wt⁻¹) | 1.6 ± 0.1 | Rat | ahajournals.org |

| Postischemic (17-20 min ischemia) | Total TCA Cycle Flux (μmol·min⁻¹·g wet wt⁻¹) | 2.5 ± 0.4 | Rat | ahajournals.org |

While this compound is a primary tool for assessing the TCA cycle, the study of myocardial glycogen (B147801) synthesis and turnover in vivo has predominantly utilized 13C-labeled glucose (e.g., D-[1-13C]glucose). nih.govpnas.orgresearchgate.net Infusion of labeled glucose allows for the direct tracking of glucose uptake and its subsequent storage as glycogen in the heart muscle. nih.govpnas.org Experiments have successfully followed the time course of myocardial glycogen synthesis and its degradation during conditions like anoxia. nih.govpnas.org

In some experimental designs, sodium acetate (often at natural abundance) is provided as an alternative energy substrate alongside labeled glucose. researchgate.net This allows researchers to investigate glycogen metabolism under conditions where the heart is also oxidizing other fuels. However, this compound itself is not the primary tracer used to directly measure the flux of carbon into the glycogen pool.

Cerebral Metabolism Investigations

In the brain, metabolism is compartmentalized between different cell types, primarily neurons and astrocytes (a type of glial cell). Acetate is preferentially transported into and metabolized by astrocytes, making this compound an invaluable and specific probe for studying astrocytic function and the intricate metabolic interactions between astrocytes and neurons. nih.govepfl.chfrontiersin.org

Before it can be metabolized by astrocytes, acetate must cross the blood-brain barrier (BBB). Understanding the kinetics of this transport is essential for accurately modeling cerebral metabolism. In vivo studies using intravenous infusions of [2-13C]acetate in rats have allowed for the measurement of these kinetic parameters. nih.govnih.gov By monitoring the concentration of [2-13C]acetate in the blood and brain over time at different infusion rates, researchers can determine the transport characteristics. nih.gov

Kinetic analysis using a two-compartment model has yielded values for the maximal transport capacity (Tmax or Vmax t) and the Michaelis-Menten constant (Kt or KM t) for acetate transport across the BBB. nih.govnih.gov These studies have revealed that the transport of acetate into the brain is a saturable process. nih.gov Furthermore, the rate-limiting step for glial acetate metabolism appears to be its utilization within the brain rather than its transport across the BBB, especially at high plasma acetate concentrations. nih.gov These findings are critical for interpreting data on neurotransmitter cycling and astrocytic metabolism. nih.govnih.gov

| Parameter | Description | Value | Source |

|---|---|---|---|

| Kt | Michaelis-Menten constant for transport | 2.7 ± 2 mmol/L | nih.gov |

| Tmax | Maximal transport rate | 1.3 ± 0.3 μmol/g/min | nih.gov |

| KM_util | Michaelis-Menten constant for utilization | 0.17 ± 0.24 mmol/L | nih.gov |

| Vmax_util | Maximal rate of utilization | 0.14 ± 0.02 μmol/g/min | nih.gov |

| Vmax t | Maximum transport capacity (BBB) | 0.96 ± 0.18 μmol/g/min | nih.gov |

One of the most powerful applications of this compound is in elucidating the glutamate-glutamine cycle, a key process in neurotransmission. jneurosci.orgismrm.org In this cycle, glutamate released by neurons is taken up by astrocytes, converted to glutamine, and then transported back to neurons to be reconverted into glutamate. frontiersin.orgismrm.org

Because [2-13C] acetate is specifically metabolized in the astrocytic TCA cycle, the 13C label is incorporated first into astrocytic glutamate and then into glutamine via the astrocyte-specific enzyme glutamine synthetase. nih.govismrm.org This leads to a higher and more rapid 13C enrichment in glutamine compared to glutamate, a hallmark of astrocytic metabolism observed in both rat and human brains. nih.govcibm.ch

By mathematically modeling the dynamic 13C turnover curves of glutamate and glutamine, researchers can quantify the rates of the astrocytic TCA cycle (VTCAa) and the glutamate-glutamine neurotransmitter cycle (Vcyc). nih.govjneurosci.orgoup.com Studies in humans have shown that the glutamate-glutamine cycle is the major pathway for replenishing the neuronal glutamate pool and that astrocytic oxidative metabolism accounts for a significant portion of total brain energy consumption. jneurosci.org These measurements provide unique insights into the metabolic partnership between neurons and glia and how it may be altered in pathological conditions like Alzheimer's disease or hypoglycemia. oup.comsdu.dk

| Metabolic Flux | Description | Value (μmol·g⁻¹·min⁻¹) | Study Population | Source |

|---|---|---|---|---|

| VtcaA (Astrocytic TCA Cycle) | Rate of astrocyte energy metabolism | 0.37 ± 0.03 | Anesthetized Rats | nih.gov |

| VtcaN (Neuronal TCA Cycle) | Rate of neuronal energy metabolism | 1.41 ± 0.11 | Anesthetized Rats | nih.gov |

| Vcycle_GluGln | Glutamate-Glutamine Cycle Rate | 0.32 ± 0.07 | Healthy Humans | jneurosci.org |

| Astroglial TCA Cycle Flux | Rate of astrocyte energy metabolism | 0.14 ± 0.06 | Healthy Humans | jneurosci.org |

Systemic and Organ-Specific Metabolic Fluxes

Beyond the heart and brain, this compound can be used to trace metabolic fluxes throughout the body and within specific organs. The liver, in particular, plays a central role in processing acetate. Infusion of [2-13C]acetate leads to the appearance of the 13C label in plasma glucose, which reflects the process of gluconeogenesis (synthesis of new glucose) in the liver. nih.gov

Another key systemic application is the measurement of ureagenesis, the process by which the body disposes of excess nitrogen in the form of urea (B33335). This pathway is primarily active in the liver. By administering an oral dose of [13C]sodium acetate and measuring the subsequent appearance of [13C]urea in the blood, clinicians and researchers can assess the in vivo function of the urea cycle. researchgate.netresearchgate.net This method is used to study patients with urea cycle disorders and to evaluate the effectiveness of treatments. researchgate.netresearchgate.net

The tracer also helps to understand inter-organ metabolic relationships. For example, the liver can convert ethanol (B145695) into acetate, which then circulates and is taken up by other organs like the brain. nih.gov Using [2-13C]ethanol, studies have shown that the resulting labeled acetate enters the brain and contributes to its energy metabolism, demonstrating a clear metabolic link between the liver and the brain. nih.gov This approach, known as 13C metabolic flux analysis, is a powerful technique for mapping metabolic pathway activity in various cell types and organ systems. nih.govresearchgate.net

Incorporation of Colonic Acetate into Plasma Lipids (Cholesterol, Triglycerides)

Acetate, a short-chain fatty acid produced by the fermentation of dietary fibers in the colon, is known to be absorbed into the bloodstream and can influence systemic lipid metabolism. nih.govdoi.org Studies utilizing this compound have been instrumental in demonstrating and quantifying the incorporation of this colonic acetate into plasma lipids like cholesterol and triglycerides.

In a study involving healthy male subjects, researchers administered [1,2-13C]sodium acetate both intravenously and rectally to compare the incorporation of acetate from different routes into plasma lipids. nih.gov The results showed a significantly greater recovery of the 13C label in both plasma cholesterol and triglycerides after rectal infusion compared to intravenous infusion, indicating that acetate produced in the colon is indeed used for lipid synthesis. nih.gov

Interestingly, the co-administration of propionate (B1217596), another short-chain fatty acid, with rectal [1,2-13C]sodium acetate was found to reduce the incorporation of the 13C label into triglycerides. nih.gov This suggests an inhibitory effect of propionate on the utilization of colonic acetate for triglyceride synthesis. nih.gov The effect on cholesterol synthesis was not statistically significant in this particular study. nih.gov

These findings highlight the complex interplay between different short-chain fatty acids in influencing lipid metabolism and demonstrate the utility of stable isotope tracers in elucidating these pathways.

Table 1: 13C Recovery in Plasma Lipids After [1,2-13C]Sodium Acetate Administration

| Administration Route | 13C Recovery in Plasma Cholesterol (%) | 13C Recovery in Plasma Triglycerides (%) |

| Intravenous Acetate | 0.09 +/- 0.12 | 0.29 +/- 0.18 |

| Rectal Acetate | 0.59 +/- 0.22 | 1.24 +/- 0.69 |

| Rectal Acetate with Propionate | 0.26 +/- 0.05 | 0.19 +/- 0.06 |

Data adapted from a study on healthy males, showing mean +/- standard deviation. nih.gov

Evaluation of Urea Cycle Function and Ureagenesis

The urea cycle is a critical metabolic pathway primarily occurring in the liver that detoxifies ammonia (B1221849) by converting it into urea. nih.govresearchgate.netnorthwestern.edu Inborn errors of this cycle can lead to severe hyperammonemia and significant health consequences. nih.govresearchgate.netnorthwestern.edu this compound has emerged as a key tool in developing a safe and effective in vivo method to assess urea cycle function. nih.govresearchgate.netnorthwestern.educlinicaltrials.gov

The principle of this application involves the oral administration of 13C-labeled sodium acetate. nih.govresearchgate.netnorthwestern.edu The 13C label is incorporated into bicarbonate, which then enters the urea cycle, leading to the formation of 13C-labeled urea. nih.gov By measuring the amount of 13C-urea produced in plasma, researchers can quantify the rate of ureagenesis, providing a direct measure of urea cycle activity. nih.govclinicaltrials.gov

Studies have been conducted in healthy individuals, asymptomatic carriers of urea cycle disorder (UCD) mutations, and symptomatic UCD patients. nih.govresearchgate.netnorthwestern.edu The results have shown that symptomatic patients exhibit lower levels of 13C-plasma urea compared to healthy subjects and asymptomatic carriers, reflecting their diminished urea cycle capacity. nih.govnorthwestern.edu This method has proven sensitive enough to differentiate between various clinical subgroups of UCD patients. nih.govnorthwestern.edu

This non-invasive assay holds significant promise as a diagnostic and monitoring tool for UCDs. nih.govnorthwestern.edu It can help in assessing the severity of the disease, monitoring the effectiveness of therapies, and identifying individuals at risk for metabolic decompensation. nih.govresearchgate.netclinicaltrials.gov

Table 2: Comparison of 13C-Urea Production in Different Subject Groups

| Subject Group | Key Finding |

| Healthy Subjects | Normal kinetic variables for urea cycle flux. nih.gov |

| Asymptomatic Carriers of UCD Mutations | Did not differ significantly from healthy subjects in kinetic variables. nih.gov |

| Symptomatic UCD Patients | Showed lower levels of 13C-plasma urea. nih.gov |

Acetate Contribution to Milk Synthesis in Lactating Animals

Acetate is a major energy source for ruminants and a primary precursor for de novo fatty acid synthesis in the mammary gland, making it crucial for milk fat production. mdpi.comfrontiersin.org In monogastric herbivores like donkeys, acetate produced from cecal fermentation also plays a significant role in milk synthesis. researchgate.net The use of this compound has provided direct evidence of acetate's contribution to milk components.

In a study on lactating donkeys, researchers infused 2-13C single-labeled sodium acetate into the cecum and jugular vein. researchgate.net Following cecal infusion, the δ13C value in milk increased significantly, demonstrating that acetate produced in the cecum is utilized by the mammary gland for milk synthesis. researchgate.net Venous infusion showed a clear peak of 13C enrichment in milk within 46 hours, indicating the timeframe of acetate utilization. researchgate.net

Research in dairy cows has further solidified the importance of acetate in milk fat synthesis. mdpi.comfrontiersin.org Studies supplementing dairy cow diets with sodium acetate have reported increases in milk fat concentration and yield. mdpi.com These findings suggest that acetate availability can be a limiting factor for mammary lipogenesis. mdpi.com

The use of stable isotope-labeled acetate allows for the tracing of carbon from acetate into various milk components, providing a quantitative measure of its contribution to milk production. This research is vital for optimizing animal nutrition and enhancing dairy productivity.

Table 3: Impact of Acetate on Milk Composition

| Animal Model | Administration/Supplementation | Key Finding on Milk Composition |

| Donkeys | Cecal infusion of 2-13C sodium acetate | Significant increase in δ13C value in milk, indicating utilization of cecal acetate. researchgate.net |

| Dairy Cows | Ruminal infusion of sodium acetate | Increased milk fat concentration. mdpi.com |

| Dairy Cows | Dietary supplementation with sodium acetate | Increased milk fat yield and concentration. mdpi.com |

In Vitro and Ex Vivo Research Applications of Sodium 2 13c Acetate

Enzymatic Reaction Monitoring and Kinetic Characterization

The use of 13C-labeled substrates like Sodium (2-13C) acetate (B1210297) is a powerful tool for monitoring enzymatic reactions in real-time and characterizing their kinetics. By observing the appearance of the 13C label in the reaction products and the simultaneous depletion of the labeled substrate, researchers can gain detailed insights into enzyme mechanisms and efficiency. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for these studies, as it allows for the non-invasive and continuous monitoring of the reaction progress. nanalysis.com The change in the NMR signal intensity corresponding to the 13C-labeled carbon in the substrate and product molecules over time can be used to determine key kinetic parameters.

A notable in vivo example that mirrors in vitro principles is the study of acetyl-CoA synthetase (ACS) activity in skeletal muscle. In this research, hyperpolarized [1-13C]acetate was infused, and the subsequent formation of [1-13C]acetylcarnitine was monitored with a high temporal resolution. epfl.ch Although this study was conducted in vivo, the principles of tracking the labeled acetate through enzymatic conversion to determine kinetic parameters are directly applicable to in vitro and ex vivo systems. The kinetic analysis of the 13C label's flow from acetate to acetylcarnitine, a process involving two enzymatic transformations, allowed for the determination of the Michaelis-Menten constants for ACS. epfl.ch

The data from such an experiment can be summarized to provide a clear picture of the enzyme's kinetic profile.

| Enzyme | Kinetic Parameter | Value |

|---|---|---|

| Acetyl-CoA Synthetase (ACS) | KM (Michaelis constant) | 0.35 ± 0.13 mM |

| Vmax (Maximum velocity) | 0.199 ± 0.031 µmol/g/min |

This approach of using Sodium (2-13C) acetate allows for a detailed quantitative analysis of enzyme activity within a biological sample, providing valuable information on metabolic regulation and enzyme function under various physiological and pathological conditions. The ability to derive fundamental kinetic constants like KM and Vmax is crucial for understanding how enzymes operate and how they might be targeted therapeutically. walisongo.ac.id

Stable Isotope Metabolic Labeling of Biological Macromolecules

This compound serves as a key precursor for the biosynthesis of numerous biological macromolecules, making it an excellent tool for stable isotope labeling studies. When introduced into cell cultures or ex vivo tissue preparations, the 13C-labeled acetyl group from acetate is incorporated into various metabolic pathways, leading to the enrichment of 13C in newly synthesized molecules such as fatty acids and amino acids. These labeled building blocks are then assembled into larger macromolecules like lipids and proteins, which can be analyzed to understand their synthesis, turnover, and structure.

In the realm of proteomics, this compound can be used as the sole carbon source in cell culture media to achieve uniform 13C labeling of proteins. nih.govacs.org This is particularly advantageous for NMR-based structural studies of proteins that are difficult to express in standard bacterial systems. For example, researchers have successfully prepared uniformly 13C-labeled human carbonic anhydrase II for NMR structure and function studies by growing cells in a medium containing sodium [1,2-13C2]acetate. nih.govacs.org This method provides a cost-effective alternative to using 13C-labeled glucose. nih.gov

In lipidomics, this compound is used to trace the pathways of fatty acid and lipid synthesis. The acetyl-CoA derived from the labeled acetate is the fundamental building block for fatty acid chains. By tracking the incorporation of the 13C label, researchers can elucidate the dynamics of lipid metabolism, including fatty acid elongation and desaturation, as well as the assembly of complex lipids like triacylglycerols and phospholipids. nih.gov This approach has been used to reveal that under certain conditions, a significant portion of fatty acids for triacylglycerol synthesis can be derived from pre-existing membrane lipids. nih.gov

| Macromolecule Class | Specific Example | Research Application | Key Findings |

|---|---|---|---|

| Proteins | Human Carbonic Anhydrase II | NMR-based structure and function studies | Demonstrated a cost-effective method for uniform 13C labeling of proteins for NMR analysis. nih.govacs.org |

| Lipids | Triacylglycerols (TAGs) in Chlamydomonas | Tracing the origin of fatty acids in TAGs | Revealed that approximately one-third of fatty acids in newly synthesized TAGs originate from the turnover of existing membrane lipids. nih.gov |

| Lipids | Lipo-oligosaccharides | Structural analysis of interactions with host proteins | Enabled detailed structural studies of lipo-oligosaccharide-protein interactions through 13C enrichment. sigmaaldrich.com |

Assessment of 13C T1 Relaxation Times in Aqueous Solutions for Hyperpolarization Optimization

Hyperpolarization techniques, such as dissolution dynamic nuclear polarization (dDNP), can enhance the NMR signal of 13C-labeled molecules by several orders of magnitude, enabling real-time metabolic imaging. researchgate.net The longitudinal relaxation time (T1) of the 13C nucleus is a critical parameter in these experiments, as it dictates the time window during which the enhanced signal is available for detection after the hyperpolarized substrate is dissolved and injected into the system. nih.gov A longer T1 allows for a longer observation time of the metabolic processes. Therefore, understanding and optimizing the T1 of hyperpolarized agents like this compound is crucial for the success of these advanced imaging studies.

The T1 relaxation time of this compound in aqueous solutions is influenced by several factors, including temperature, pH, and the presence of other molecules, such as radical agents used in the hyperpolarization process and their scavengers. researchgate.netnih.gov In dDNP, a stable radical is used to transfer polarization to the 13C nuclei at low temperatures. Upon dissolution, this radical must be quickly neutralized by a scavenger, such as ascorbic acid (vitamin C), to prevent rapid relaxation of the hyperpolarized state. However, the scavenger itself can influence the T1 of the hyperpolarized substrate.

In vitro studies have been conducted to precisely measure the 13C T1 of sodium [1-13C]acetate in aqueous solutions under various conditions to optimize the composition of the final injectable solution for in vivo experiments. These studies provide valuable data for maximizing the lifetime of the hyperpolarized signal. For instance, the T1 of hyperpolarized [1-13C]acetate has been measured in the presence of varying concentrations of sodium ascorbate. researchgate.net

| Concentration of Sodium Ascorbate (mM) | 13C T1 of [1-13C]acetate (seconds) |

|---|---|

| 0 | ~45 |

| 50 | ~40 |

| 100 | ~35 |

| 150 | ~30 |

Note: The data in the table is estimated from the graphical representation in the cited source and is for illustrative purposes.

These systematic in vitro measurements are essential for optimizing the formulation of hyperpolarized this compound for preclinical and potentially clinical research, ensuring that the maximum possible signal is available for tracking its metabolic fate in real-time.

Computational Modeling and Data Analysis in 13c Labeling Studies

Mathematical Frameworks for 13C-Metabolic Flux Analysis (MFA)

13C-Metabolic Flux Analysis (MFA) is a powerful technique used to quantify intracellular metabolic pathway activity. nih.gov The core of 13C-MFA lies in its mathematical framework, which models the flow of carbon atoms from a labeled substrate, such as Sodium (2-13C) acetate (B1210297), through a metabolic network. The distribution of the 13C label in various metabolites is measured, and from this, the metabolic fluxes are inferred.

The choice of mathematical model depends on the experimental setup and the biological system under investigation. Key distinctions are made between isotopically stationary and non-stationary states. nih.gov

Stationary State 13C-MFA (SS-MFA): This approach assumes that the metabolic and isotopic states of the system are at a steady state. nih.gov This means that the concentrations of metabolites and the isotopic enrichment in these metabolites are constant over time. The mathematical model for SS-MFA involves a system of algebraic equations that relate the metabolic fluxes to the measured isotopomer distributions.

Isotopically Non-stationary 13C-MFA (INST-MFA): In many cases, especially in studies of dynamic systems, the assumption of an isotopic steady state is not valid. INST-MFA is employed in such scenarios, where the isotopic labeling of metabolites changes over time. acs.org This method uses a system of ordinary differential equations (ODEs) to describe the dynamics of isotopomer labeling. bio.tools

The specific labeling pattern of Sodium (2-13C) acetate, with the 13C label on the second carbon atom, provides distinct advantages in tracing specific metabolic pathways. For instance, its entry into the tricarboxylic acid (TCA) cycle via acetyl-CoA allows for the precise tracking of carbon transitions within the cycle and related pathways. The mathematical models are designed to explicitly account for these atom-specific transitions.

Development of Software Tools for Flux Estimation and Isotopomer Data Processing

The complexity of the mathematical models in 13C-MFA necessitates the use of specialized software for flux estimation and data processing. nih.gov A variety of software tools have been developed to handle the demanding computational tasks involved in analyzing data from experiments using tracers like this compound. These tools aid in model construction, simulation of labeling experiments, flux estimation, and statistical analysis. fz-juelich.de

Several software packages are available, each with its own set of features and underlying algorithms. ucdavis.edu Some are designed for specific types of MFA (e.g., stationary vs. non-stationary), while others offer more comprehensive functionalities.

| Software Tool | Key Features | Primary Programming Language |

| 13CFLUX2 | High-performance suite for 13C-MFA, supports large-scale models and high-throughput data. nih.govfz-juelich.de | C++ with Java and Python add-ons nih.gov |

| Isodyn | Simulates the dynamics of metabolites and their isotopic isomers using kinetic models. bio.tools | C++ bio.tools |

| FreeFlux | A Python package for time-efficient isotopically non-stationary metabolic flux analysis. acs.org | Python acs.org |

| INCA | An integrated software environment for isotopically non-stationary metabolic flux analysis. ucdavis.edu | MATLAB |

| OpenFlux | An open-source software for modeling 13C-based metabolic flux analysis. ucdavis.edu | MATLAB |

These tools typically perform several key steps:

Model Input: The user defines the metabolic network, including all relevant reactions and atom transitions.

Data Input: Experimental data, such as substrate uptake rates and mass isotopomer distributions of metabolites, are provided.

Flux Estimation: The software uses numerical optimization algorithms to find the set of fluxes that best fit the experimental data.

Statistical Analysis: The tool performs statistical analyses to assess the goodness-of-fit of the model and to calculate confidence intervals for the estimated fluxes.

Statistical Validation and Uncertainty Analysis of Metabolic Fluxes

A crucial aspect of 13C-MFA is the statistical validation of the estimated fluxes and the quantification of their uncertainties. nih.gov Given the indirect nature of flux determination, it is essential to assess the reliability of the results. nih.gov

Validation-based model selection is a key technique to prevent overfitting or underfitting of the metabolic model. nih.gov This involves using independent validation data to test the predictive power of the model. nih.gov For example, data from an experiment using a different isotopic tracer could be used for validation. plos.org This helps to ensure that the model is not just fitting the noise in a specific dataset but is capturing the true underlying metabolic behavior. nih.gov

Uncertainty analysis is performed to determine the confidence intervals of the estimated fluxes. This is important because experimental measurements are subject to error, and these errors propagate through the model to the calculated fluxes. Common methods for uncertainty analysis include:

Sensitivity Analysis: This examines how sensitive the estimated fluxes are to small changes in the input data and model parameters.

Monte Carlo Simulations: This involves running the flux estimation multiple times with randomly perturbed input data to generate a distribution of possible flux values.

Likelihood Profiling: This method systematically explores the parameter space to define the confidence intervals for each flux.

Integration of Genomic and Transcriptomic Data with Flux Models

To gain a more comprehensive understanding of cellular metabolism, there is a growing trend to integrate 13C-MFA data with other "omics" data, such as genomics, transcriptomics, and proteomics. This integration allows for a more holistic view of how genetic and regulatory processes influence metabolic fluxes.

Flux balance analysis (FBA) frameworks, often used in conjunction with genome-scale metabolic models (GSMMs), can be constrained by flux data obtained from 13C-MFA experiments. nih.gov For example, the uptake rate of this compound and the resulting fluxes through central carbon metabolism, as determined by 13C-MFA, can be used as constraints in a GSMM. This can significantly improve the predictive accuracy of the genome-scale model. nih.gov

Furthermore, transcriptomic and proteomic data can provide insights into the expression levels of enzymes that catalyze the reactions in the metabolic network. nih.gov By correlating gene or protein expression levels with metabolic fluxes, researchers can identify potential points of metabolic regulation. For instance, an observed change in flux through a particular pathway, as measured using this compound, might be explained by a corresponding change in the expression of the genes encoding the enzymes in that pathway.

This multi-omics approach provides a powerful framework for understanding the complex interplay between gene expression, enzyme activity, and metabolic function, ultimately leading to a more complete picture of cellular physiology.

Future Directions and Emerging Research Avenues

Advancements in Hyperpolarization Techniques for Enhanced Sensitivity

A major limitation in magnetic resonance spectroscopy (MRS) based metabolic studies is the inherently low sensitivity of the 13C nucleus. acs.orgnih.gov Hyperpolarization techniques have emerged as a revolutionary solution to this problem, dramatically increasing the signal-to-noise ratio of 13C-labeled compounds. acs.orgmdpi.com Dissolution dynamic nuclear polarization (d-DNP) has been a leading method, capable of enhancing the polarization of 13C nuclei by more than 10,000-fold. acs.org This allows for real-time in vivo imaging of metabolic processes. nih.govnih.govnih.gov

Recent research has focused on optimizing and exploring alternative hyperpolarization methods for acetate (B1210297). Parahydrogen-induced polarization (PHIP) and Signal Amplification by Reversible Exchange (SABRE) are promising, lower-cost alternatives to d-DNP. bohrium.comnih.gov For instance, SABRE in SHield Enables Alignment Transfer to Heteronuclei (SABRE-SHEATH) has been successfully used to directly hyperpolarize 1-13C-acetate, achieving significant signal enhancements. bohrium.combridge12.com These advancements are crucial for improving the detection of downstream metabolites of acetate, providing a more detailed picture of metabolic pathways.

Table 1: Comparison of Hyperpolarization Techniques for Acetate

| Technique | Principle | Advantages | Challenges |

| Dissolution Dynamic Nuclear Polarization (d-DNP) | Microwave irradiation of a sample at low temperature in a high magnetic field. | High polarization levels, applicable to a wide range of molecules. | High cost of instrumentation, relatively slow process. |

| Parahydrogen-Induced Polarization (PHIP) | Transfer of spin order from parahydrogen to a target molecule during a chemical reaction. | Rapid polarization, potential for high polarization levels. | Requires a suitable precursor molecule and hydrogenation reaction. |

| Signal Amplification by Reversible Exchange (SABRE) | Transfer of polarization from parahydrogen to a substrate via a catalyst without chemical modification of the substrate. | Rapid and repeatable polarization, lower cost than d-DNP. | Catalyst design and removal can be challenging. |

Expansion of 13C-MFA to Spatially Resolved Metabolic Studies